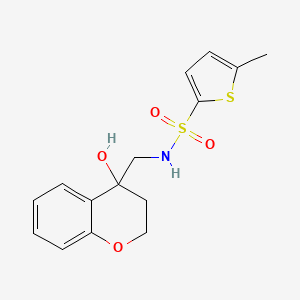
N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The N-((4-hydroxychroman-4-yl)methyl)-sulfonamide (N-4HCS) scaffold is a chemical structure found in various compounds . It has been identified in the context of antimalarial research .
Synthesis Analysis
A compound with the N-4HCS scaffold, DDD01035881, was discovered in a phenotypic screen . A photoactivatable N-4HCS derivative, probe 2, was synthesized to identify the cellular target of the N-4HCS series .Applications De Recherche Scientifique
Overview of Sulfonamides in Scientific Research
Sulfonamides are a group of synthetic antimicrobial agents that contain the sulfonamide group. These compounds have been extensively studied for their applications in treating bacterial infections due to their ability to inhibit the synthesis of folic acid in bacteria. Despite your request to exclude drug use and dosage information, the broader research context for sulfonamides includes their role in understanding bacterial resistance mechanisms, developing new antimicrobial strategies, and exploring their potential in non-antibiotic applications, such as their role in affecting certain cellular processes or as potential inhibitors in specific biochemical pathways.
Environmental Studies and Human Exposure
One significant area of research involving sulfonamides is the study of their environmental presence, particularly perfluorinated sulfonamides, and their impact on human health. For instance, a study conducted in Ottawa, Canada, investigated the occurrence of perfluorinated alkyl sulfonamides (PFASs) in indoor air, house dust, and outdoor air, revealing new information about the occurrence and indoor air source strength of several PFASs. This study also assessed human exposure through inhalation and dust ingestion, providing insights into the environmental impact and human health implications of these compounds (Shoeib, Harner, Wilford, Jones, & Zhu, 2005).
Cutaneous Reactions and Hypersensitivity
Another aspect of sulfonamide research focuses on understanding the cutaneous reactions and hypersensitivity associated with their use. For example, a study highlighted the prominence of slow acetylator phenotype among patients with sulfonamide hypersensitivity reactions, suggesting a genetic predisposition to adverse reactions (Rieder, Shear, Kanee, Tang, & Spielberg, 1991). This area of research is crucial for improving patient safety and developing guidelines for sulfonamide use in susceptible individuals.
Mécanisme D'action
The N-4HCS compound DDD01035881 and its derivatives have been shown to block Plasmodium male gamete formation (microgametogenesis) with nanomolar activity . The 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 was identified as the likely cellular target of the N-4HCS series .
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-11-6-7-14(21-11)22(18,19)16-10-15(17)8-9-20-13-5-3-2-4-12(13)15/h2-7,16-17H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRWWCKPWAJGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

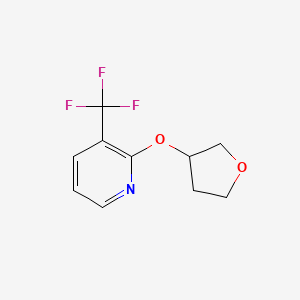
![[3-(1-methyl-1H-imidazol-2-yl)phenyl]methanamine](/img/structure/B2653748.png)
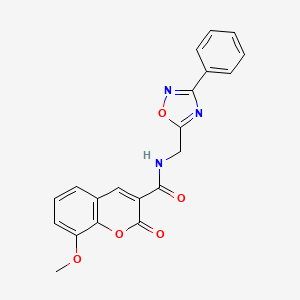
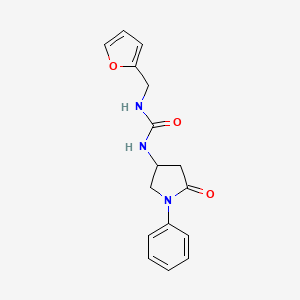


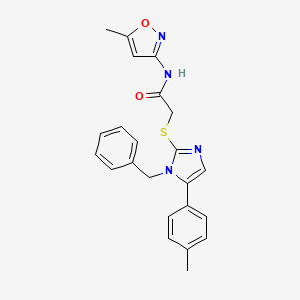
![N-Methyl-N-[2-[[4-(2-methylphenyl)oxan-4-yl]methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2653762.png)
![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[4-(2-hydroxyethylsulfamoyl)phenyl]acetamide](/img/structure/B2653764.png)
![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide](/img/structure/B2653765.png)
![N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2653766.png)
![N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2653767.png)
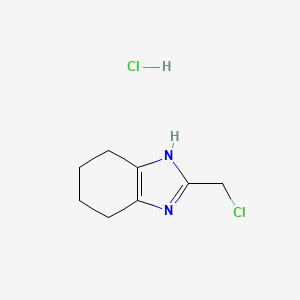
![6-chloro-N-[2-(2-phenyl-1,3-oxazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2653769.png)